(S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride
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Overview
Description
(S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride typically involves the reduction of naphthylamine derivatives. One common method includes the catalytic hydrogenation of 1-naphthylamine in the presence of a chiral catalyst to obtain the desired enantiomer. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: (S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthylamine derivatives.
Reduction: It can be further reduced to form more saturated amine compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthylamine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
(S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of chiral compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is employed in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of (S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Its chiral nature allows for selective binding to target molecules, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Ambroxol Hydrochloride: Used as a mucolytic agent in respiratory treatments.
Bromhexine Hydrochloride: Another mucolytic agent with similar applications.
Naphthalene Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness: (S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride is unique due to its chiral nature and specific structural properties, which make it a valuable intermediate in the synthesis of enantiomerically pure compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its significance.
Properties
IUPAC Name |
(1S)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETWFIUAXSWCIK-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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